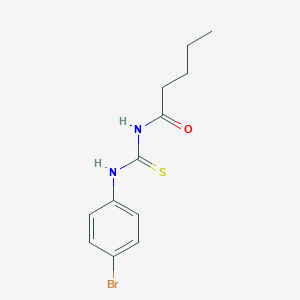![molecular formula C19H15N3OS B399210 4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl](/img/structure/B399210.png)
4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl is a novel thiourea compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is synthesized from biphenyl-4-carbonyl chloride and has shown promise in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl typically involves the reaction of biphenyl-4-carbonyl chloride with pyridin-2-ylthiourea. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Preparation of Biphenyl-4-carbonyl Chloride: Biphenyl-4-carbonyl chloride is synthesized from biphenyl-4-carboxylic acid using thionyl chloride or oxalyl chloride as the chlorinating agent.
Reaction with Pyridin-2-ylthiourea: The biphenyl-4-carbonyl chloride is then reacted with pyridin-2-ylthiourea in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl has several scientific research applications, including:
作用機序
The mechanism of action of 4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl involves its interaction with specific molecular targets and pathways. The compound’s thiourea group can form hydrogen bonds and interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .
類似化合物との比較
Similar Compounds
N-(6-methyl pyridin-2-yl-carbamothioyl)biphenyl-4-carboxamide: A similar thiourea compound with a methyl group on the pyridine ring.
N-(quinolin-2-ylcarbamothioyl)biphenyl-4-carboxamide: A compound with a quinoline ring instead of a pyridine ring.
Uniqueness
4-({[(pyridin-2-ylamino)carbothioyl]amino}carbonyl)-1,1'-biphenyl is unique due to its specific structure, which allows for distinct interactions with molecular targets. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
特性
分子式 |
C19H15N3OS |
|---|---|
分子量 |
333.4g/mol |
IUPAC名 |
4-phenyl-N-(pyridin-2-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C19H15N3OS/c23-18(22-19(24)21-17-8-4-5-13-20-17)16-11-9-15(10-12-16)14-6-2-1-3-7-14/h1-13H,(H2,20,21,22,23,24) |
InChIキー |
WJLKDKNKVXAFJL-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=N3 |
正規SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC(=S)NC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(2,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-N'-hexanoylthiourea](/img/structure/B399128.png)

![N-[(2-methylphenyl)carbamothioyl]pentanamide](/img/structure/B399131.png)
![N-(3-{[(pentanoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B399133.png)
![N-(3-{[(pentanoylamino)carbonothioyl]amino}phenyl)benzamide](/img/structure/B399134.png)




![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-pentanoylthiourea](/img/structure/B399143.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]hexanamide](/img/structure/B399146.png)
![N-{[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-3-methylbutanamide](/img/structure/B399147.png)
![3-methyl-N-{[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl}butanamide](/img/structure/B399149.png)
